An In-depth Technical Guide to Ethyl N,N-diethyloxamate
An In-depth Technical Guide to Ethyl N,N-diethyloxamate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
This guide provides a comprehensive technical overview of Ethyl N,N-diethyloxamate, a key N,N-disubstituted oxamic ester. It details the compound's physicochemical properties, provides a robust and validated protocol for its synthesis via nucleophilic acyl substitution, and outlines methods for its structural characterization using modern spectroscopic techniques. The narrative emphasizes the chemical principles behind its synthesis and reactivity, positioning the molecule as a valuable intermediate in organic synthesis. Furthermore, this document explores its potential applications, particularly as a scaffold in the development of therapeutic agents, such as lactate dehydrogenase (LDH) inhibitors for oncology and anti-malarial research. This guide is intended for researchers and professionals in chemical synthesis and drug development who require a practical and scientifically grounded understanding of this versatile compound.
Introduction and Core Concepts
Ethyl N,N-diethyloxamate is an organic compound belonging to the family of oxamic acid esters. It is characterized by an ethyl ester group and a diethylamide group attached to adjacent carbonyl carbons. This structure makes it a valuable and versatile intermediate in synthetic chemistry.
A critical point of clarification: The CAS number provided in the topic, 10489-23-3, corresponds to Rhodium(III) sulfate. The correct and universally recognized identifier for Ethyl N,N-diethyloxamate is CAS 5411-58-5 .[1] This guide will proceed with all data and protocols pertaining to the correct compound, CAS 5411-58-5.
Historically and fundamentally, the synthesis of this compound is a classic illustration of the Hofmann method for the separation of amines .[2][3] In this method, diethyl oxalate is used as a reagent to differentiate between primary, secondary, and tertiary amines.[4] Secondary amines, like diethylamine, react in a 1:1 molar ratio to form N,N-disubstituted oxamic esters—oily liquids—of which Ethyl N,N-diethyloxamate is a prime example.[5] In contrast, primary amines form solid dialkyl oxamides, and tertiary amines do not react.[6] This differential reactivity provides a reliable pathway for both amine separation and the targeted synthesis of oxamic esters.[5]
For drug development professionals, the oxamate core is of significant interest. The corresponding carboxylic acid, N,N-diethyloxamic acid, is a structural analogue of pyruvate. This allows it and its derivatives to act as competitive inhibitors for metabolic enzymes like lactate dehydrogenase (LDH), a target of considerable interest in oncology and anti-parasitic therapies.[7] Therefore, understanding the synthesis and reactivity of stable precursors like Ethyl N,N-diethyloxamate is crucial for generating libraries of potential therapeutic agents.[7]
Physicochemical and Spectroscopic Properties
A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development.
Physicochemical Data
The key properties of Ethyl N,N-diethyloxamate (CAS 5411-58-5) are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 5411-58-5 | [1][8] |
| Molecular Formula | C₈H₁₅NO₃ | [1][8] |
| Molecular Weight | 173.21 g/mol | [1] |
| IUPAC Name | ethyl 2-(diethylamino)-2-oxoacetate | [1] |
| Synonyms | Ethyl diethyl oxamate, Ethyl diethyloxamate | [8][9] |
| Physical Form | Colorless to pale yellow or brown liquid | [9] |
| Boiling Point | 235-237 °C | [5] |
| Purity (Typical) | ≥95% |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. Below are the characteristic spectral data for Ethyl N,N-diethyloxamate.
| Spectroscopy | Characteristic Peaks / Shifts (Solvent: CDCl₃ for NMR) | Source |
| ¹H-NMR | δ: 4.35 (q, 2H, OCH₂), 3.40 (q, 4H, N(CH₂)₂), 1.38 (t, 3H, OCH₂CH₃), 1.20 (t, 6H, N(CH₂CH₃)₂) | [5] |
| ¹³C-NMR | δ: 163.5 (ester C=O), 159.0 (amide C=O), 62.5 (OCH₂), 41.0 (N(CH₂)₂), 14.0 (OCH₂CH₃), 13.0 (N(CH₂CH₃)₂) | [5] |
| FT-IR | (neat, cm⁻¹): 2975, 2935 (C-H stretch), 1740 (ester C=O stretch), 1650 (amide C=O stretch) | [5] |
| Mass Spec (EI) | Molecular Ion (M⁺): 173.1 m/z | [8][10] |
Interpretation Insight: The two distinct carbonyl signals in the ¹³C-NMR (163.5 and 159.0 ppm) and IR spectra (1740 and 1650 cm⁻¹) are definitive proof of the adjacent, but electronically different, ester and amide functionalities. The ¹H-NMR clearly resolves the ethyl groups on the nitrogen from the ethyl group on the ester oxygen by their distinct chemical shifts and integration values.
Synthesis and Mechanistic Insights
The synthesis of Ethyl N,N-diethyloxamate is a robust and high-yielding procedure rooted in the principles of nucleophilic acyl substitution.
Reaction Mechanism and Rationale
The reaction proceeds by the nucleophilic attack of the secondary amine, diethylamine, on one of the electrophilic carbonyl carbons of diethyl oxalate.[5]
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Causality: Diethylamine, as a secondary amine, possesses a single N-H proton. After the initial nucleophilic attack and formation of a tetrahedral intermediate, the loss of an ethoxide leaving group and a proton results in the formation of the stable amide bond. The resulting product, Ethyl N,N-diethyloxamate, no longer has a reactive N-H proton. Consequently, the reaction stops after a 1:1 stoichiometric addition. This is in stark contrast to primary amines, which possess two N-H protons and typically react in a 1:2 ratio to form a symmetrical N,N'-disubstituted oxamide.[6] The steric bulk of the diethylamino group and the deactivating effect of the newly formed amide on the adjacent ester carbonyl further disfavor a second substitution.
Synthesis Workflow
The overall process from starting materials to purified product is a standard procedure in an organic chemistry laboratory.
Caption: Workflow for the synthesis and purification of Ethyl N,N-diethyloxamate.
Self-Validating Experimental Protocol
This protocol describes the synthesis and purification, incorporating characterization steps to validate the outcome.
Materials & Equipment:
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Diethyl oxalate (14.6 g, 0.1 mol, 1.0 eq)
-
Diethylamine (7.3 g, 0.1 mol, 1.0 eq)
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirring
-
Distillation apparatus
-
Vacuum distillation apparatus
-
NMR tubes, IR spectrometer, GC-MS vials
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine diethyl oxalate (14.6 g, 0.1 mol) and diethylamine (7.3 g, 0.1 mol).[5]
-
Thermal Reaction: Heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2 hours. The reaction is driven by the formation of the more stable amide bond.[5]
-
Byproduct Removal: After the reflux period, allow the mixture to cool slightly. Reconfigure the apparatus for simple distillation and distill off the ethanol byproduct formed during the reaction. This step helps drive the equilibrium towards the product.[5]
-
Purification: Once the ethanol has been removed, the remaining crude liquid residue is subjected to vacuum distillation. This is a critical step to separate the high-boiling product from any unreacted starting materials or non-volatile impurities.[5]
-
Product Collection: Collect the fraction that distills at the appropriate temperature and pressure for Ethyl N,N-diethyloxamate (literature b.p. 235-237 °C at atmospheric pressure; this will be significantly lower under vacuum).[5] An expected yield is approximately 14.7 g (85%).[5]
-
Validation:
-
Acquire ¹H-NMR, ¹³C-NMR, and FT-IR spectra of the purified liquid.
-
Compare the obtained spectra with the reference data provided in Table 2.2. The presence of the correct signals and the absence of significant impurities (e.g., unreacted diethyl oxalate) validates the identity and purity of the product.
-
(Optional) Confirm the molecular weight via Mass Spectrometry.
-
Reactivity and Applications in Drug Development
While a stable compound, Ethyl N,N-diethyloxamate retains reactive sites that make it a useful synthetic intermediate. Its true value for drug discovery lies in its role as a scaffold for producing biologically active molecules.
Synthetic Utility
The primary site for further reaction is the ethyl ester functionality.
-
Hydrolysis: The ester can be selectively hydrolyzed under basic conditions (e.g., aqueous KOH or NaOH) to yield the corresponding N,N-diethyloxamic acid.[2] This is often the desired biologically active form, as the carboxylate can mimic pyruvate and interact with enzyme active sites.
-
Transesterification: The ethyl ester can be exchanged with other alcohols, including more complex or functionalized ones, under appropriate catalytic conditions.
-
Amidation: The ester can be converted to a different amide by reacting with a primary or secondary amine, although this may require more forcing conditions than the initial synthesis.
Role in Drug Discovery: A Lactate Dehydrogenase (LDH) Inhibitor Scaffold
Many cancer cells and pathogens like Plasmodium falciparum (malaria) rely heavily on anaerobic glycolysis for energy, even in the presence of oxygen. The final step of this pathway is the conversion of pyruvate to lactate, catalyzed by lactate dehydrogenase (LDH).[7] Inhibiting LDH leads to a buildup of pyruvate and NADH, disrupting the cell's energy production and redox balance, ultimately leading to cell death.
Oxamic acid is a known competitive inhibitor of LDH.[7] By using Ethyl N,N-diethyloxamate as a starting material, researchers can synthesize a diverse library of N,N-diethyloxamic acid derivatives. The diethylamide moiety can be modified to tune properties like solubility, cell permeability, and target engagement, creating more potent and selective inhibitors.
Caption: Inhibition of the Glycolytic Pathway via an Oxamate-based LDH Inhibitor.
Safety and Handling
As a laboratory chemical, Ethyl N,N-diethyloxamate requires careful handling to minimize risk.
-
General Handling: Work in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin, eyes, and clothing.[9]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Hazards: The compound may cause skin and eye irritation.[9] Ingestion and inhalation should be avoided.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and sources of ignition.[9]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste.
Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.
Conclusion
Ethyl N,N-diethyloxamate (CAS 5411-58-5) is more than a simple organic molecule; it is a foundational reagent with historical significance in chemical separations and significant modern potential as a building block for advanced materials and therapeutics. Its synthesis is straightforward, high-yielding, and serves as an excellent example of selective nucleophilic acyl substitution. For researchers in medicinal chemistry, this compound represents a stable and accessible entry point to the synthesis of oxamate-based enzyme inhibitors, a promising class of drugs for targeting metabolic vulnerabilities in cancer and infectious diseases. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers scientists to leverage this versatile intermediate in their research endeavors.
References
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Toppr. (2021). Separation of primary, secondary and tertiary amines by Hoffmann's method. Available at: [Link]
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Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Ethyl N,N-diethyloxamate. In NIST Chemistry WebBook. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl N,N-diethyloxamate. In PubChem Compound Database. Available at: [Link]
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Penjarla, M., et al. (2007). Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase. Journal of Medicinal Chemistry, 50(9), 2098-2106. Available at: [Link]
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National Institute of Standards and Technology (NIST). (n.d.). Ethyl N,N-diethyloxamate Mass Spectrum. In NIST Chemistry WebBook. Available at: [Link]
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